2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinazoline core, a thioether linkage, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves several key steps:
Formation of the Imidazoquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. This can be achieved through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazoquinazoline intermediate with a thiol compound. This step typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction involving an appropriate amine and the imidazoquinazoline-thioether intermediate. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group.
Final Acylation: The final step involves the acylation of the amino group with 4-methoxybenzyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various amines or alkyl halides, N,N’-dicyclohexylcarbodiimide (DCC), triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a probe to study biological processes involving the imidazoquinazoline core.
Medicine: Potential therapeutic applications due to its unique structure and functional groups, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and amino groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide
- 2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the isopropyl group may enhance hydrophobic interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-19(2)21-10-12-22(13-11-21)33-28(38)18-41-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-27(37)32-17-20-8-14-23(40-3)15-9-20/h4-15,19,26H,16-18H2,1-3H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVWMNXLCXHPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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